molecular formula C7H5BrClF B1342400 1-Bromo-3-(chloromethyl)-2-fluorobenzene CAS No. 786652-60-6

1-Bromo-3-(chloromethyl)-2-fluorobenzene

Cat. No.: B1342400
CAS No.: 786652-60-6
M. Wt: 223.47 g/mol
InChI Key: KQLBOTQKXUSZMJ-UHFFFAOYSA-N
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Description

1-Bromo-3-(chloromethyl)-2-fluorobenzene is an organohalogen compound with the molecular formula C7H5BrClF. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(chloromethyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 2-fluorotoluene. The process typically includes:

    Step 1: Bromination of 2-fluorotoluene using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 1-bromo-2-fluorotoluene.

    Step 2: Chloromethylation of 1-bromo-2-fluorotoluene using formaldehyde (CH2O) and hydrochloric acid (HCl) to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(chloromethyl)-2-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the halogenated benzene ring to a more saturated form.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives.

    Oxidation: Fluorobenzoic acids.

    Reduction: Fluorobenzene derivatives with reduced halogen content.

Scientific Research Applications

1-Bromo-3-(chloromethyl)-2-fluorobenzene has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Material Science: The compound is utilized in the production of advanced materials, including polymers and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is employed in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-bromo-3-(chloromethyl)-2-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms makes the benzene ring more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the benzene ring. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

    1-Bromo-2-fluorobenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    1-Chloro-3-(bromomethyl)-2-fluorobenzene: Similar structure but with reversed positions of bromine and chlorine atoms, leading to different reactivity patterns.

    1-Bromo-3-(methyl)-2-fluorobenzene: Contains a methyl group instead of a chloromethyl group, affecting its chemical behavior.

Uniqueness: 1-Bromo-3-(chloromethyl)-2-fluorobenzene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity profiles. This dual halogenation allows for versatile synthetic applications, making it a valuable compound in organic synthesis and industrial processes.

Properties

IUPAC Name

1-bromo-3-(chloromethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLBOTQKXUSZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608492
Record name 1-Bromo-3-(chloromethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786652-60-6
Record name 1-Bromo-3-(chloromethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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